3-chloro-2H-thiete 1,1-dioxide

Übersicht

Beschreibung

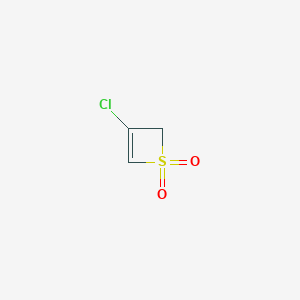

3-Chloro-2H-thiete 1,1-dioxide is a sulfur-containing heterocyclic compound. It belongs to the class of thiete 1,1-dioxides , which are strained but kinetically stable 4-membered rings containing sulfur and oxygen atoms. These compounds exhibit interesting reactivity due to the presence of an electron-deficient C=C double bond.

Synthesis Analysis

The synthesis of 3-chloro-2H-thiete 1,1-dioxide involves several steps:

- Starting from thietan-3-one , trimethylsilyl cyanide is added to the carbonyl group.

- The sulfur atom undergoes oxidation.

- Subsequent dehydration of the thietane 1,1-dioxide intermediate leads to the formation of 3-chloro-2H-thiete 1,1-dioxide.

Molecular Structure Analysis

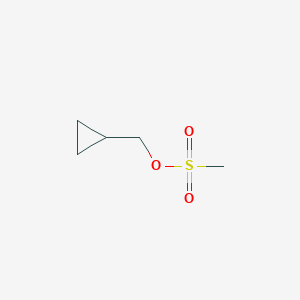

The molecular structure of 3-chloro-2H-thiete 1,1-dioxide consists of a 4-membered ring with alternating sulfur and oxygen atoms. The chlorine atom is attached to one of the carbon atoms in the ring.

Chemical Reactions Analysis

3-chloro-2H-thiete 1,1-dioxide is reactive and participates in various cycloaddition reactions:

- Diels–Alder reactions : These occur with 1,3-dienes, resulting in carboannulated thietane derivatives.

- Thermal [2+2] cycloaddition : Enamines and ynamines react with 3-chloro-2H-thiete 1,1-dioxide.

- Heteroannulation : The compound reacts with 1,3-dipoles (such as nitrones, nitrile oxides, diazoalkanes, and thio-carbonyl ylides) to form fused heterocyclic products.

Physical And Chemical Properties Analysis

- Melting Point : Specific data on the melting point of 3-chloro-2H-thiete 1,1-dioxide is not provided.

- Solubility : It is likely soluble in organic solvents due to its polar nature.

- Stability : Despite its strained structure, it is kinetically stable.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions :

- 3-Chloro-2H-thiete 1,1-dioxide is involved in elimination, dehydrohalogenation, halogenation, and photochemical reactions (Sedergran & Dittmer, 2003).

- It can be used to determine carbon-proton and proton-proton coupling constants in complex chemical structures (Fronza et al., 1973).

- The compound is a key element in the oxidation of congested thiophene 1,1-dioxides to form epoxides and ring-contracted thiete 1,1-dioxides (Nakayama & Kamiyama, 1992; Kamiyama et al., 1993), (Kamiyama et al., 1993).

Building Blocks in Synthesis :

- It serves as an interesting building block for subsequent nucleophilic reactions, showing herbicidal activity in certain compounds (Hamprecht, 1988).

- Direct synthesis of highly strained bifunctionalized 2H-thiete 1,1-dioxides has been achieved from sulfonyl chlorides and acetylenedicarboxylates, indicating its potential in creating new molecular structures (Sun, Zhang, & Xu, 2022).

Antimicrobial Properties :

- 3-Chloro-1,2-benzisothiazole 1,1-dioxide and its derivatives exhibit antimicrobial properties against various bacteria and fungi (Bachman, Baker, & Roman, 1978).

Photolysis and Reductive Dehalogenation :

- 3-Chloro-2,5-dimethylthiophene 1,1-dioxide undergoes photolysis in the presence of pentacarbonyliron, leading to reductive dehalogenation and complexation with tricarbonyliron (Usieli, Gronowitz, & Andersson, 1979).

Catalysis and Synthesis of Derivatives :

- It acts as a catalyst in the synthesis of various derivatives, such as 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in aqueous media (Khazaei et al., 2015).

- Synthesis of 3-amino-1,2-benzisothiazole 1,1-dioxides and 3-aminothieno[3,4-d]isothiazole 1,1-dioxides has been reported using phosphorus pentoxide amine hydrochloride reagents (Jensen & Pedersen, 1981).

Safety And Hazards

- Toxicity : Information on toxicity is not readily available. As with any chemical, caution should be exercised.

- Handling : Standard laboratory precautions should be followed.

- Environmental Impact : No specific data on environmental impact is provided.

Zukünftige Richtungen

Research avenues for 3-chloro-2H-thiete 1,1-dioxide include:

- Biological Activity : Investigate its potential as a pharmacophore or drug lead.

- Functionalization : Explore further modifications of the compound and its derivatives.

- Synthetic Applications : Develop new synthetic methodologies using this scaffold.

Eigenschaften

IUPAC Name |

3-chloro-2H-thiete 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2S/c4-3-1-7(5,6)2-3/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIPOINQUFIKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CS1(=O)=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318480 | |

| Record name | 3-Chloro-1lambda~6~-thiete-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2H-thiete 1,1-dioxide | |

CAS RN |

90344-86-8 | |

| Record name | NSC331795 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-1lambda~6~-thiete-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-9-azabicyclo[3.3.1]nonane](/img/structure/B1616877.png)

![2-[Bis(carboxymethyl)amino]glutaric acid](/img/structure/B1616889.png)